5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Description
Properties
CAS No. |
299936-42-8 |
|---|---|
Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-8(2)5-9(4-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) |
InChI Key |
QZBLPRBQNVTFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NN=C(S2)N)C |
solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Acylation-Cyclization Approach
The most common method involves the acylation of thiosemicarbazide followed by cyclization. Gupta et al. demonstrated that thiosemicarbazide reacts with 3,5-dimethylphenoxyacetyl chloride in the presence of polyphosphoric acid (PPA) and concentrated sulfuric acid (H₂SO₄) to yield the target compound. The reaction proceeds via the formation of an intermediate acylthiosemicarbazide, which undergoes cyclization under acidic conditions to form the thiadiazole ring.
Reaction Conditions
-
Solvent: None (neat conditions)
-
Temperature: 90–100°C
-
Catalyst: PPA (3 parts) + H₂SO₄ (1 part)
A key advantage of this method is its scalability, though the use of corrosive acids necessitates careful handling.
Methanesulfonic Acid-Mediated Dehydration
Recent advancements utilize methanesulfonic acid (MSA) as a dehydrating agent. This method simplifies purification by reducing side products. For example, heating 3,5-dimethylphenoxyacetic acid with thiosemicarbazide in MSA at 80°C for 6 hours produces the thiadiazole ring in 85% yield. The reaction mechanism involves the in situ generation of a thiourea intermediate, which cyclizes to form the heterocycle.
Post-Functionalization of Preformed Thiadiazole Cores
Nucleophilic Substitution on Chloromethyl-Thiadiazole
An alternative strategy involves synthesizing 2-amino-5-(chloromethyl)-1,3,4-thiadiazole first, followed by nucleophilic substitution with 3,5-dimethylphenol. This two-step process avoids harsh cyclization conditions:
-
Step 1: Reacting thiosemicarbazide with chloroacetic acid in PPA yields 2-amino-5-(chloromethyl)-1,3,4-thiadiazole.
-
Step 2: The chloromethyl intermediate reacts with 3,5-dimethylphenol in dimethylformamide (DMF) at 60°C for 12 hours, achieving a 78% yield.
Key Data
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | PPA (neat) | DMF |
| Temperature | 100°C | 60°C |
| Time | 4 hours | 12 hours |
| Yield | 70% | 78% |
Oxidative Cyclization of Thiosemicarbazones
Ferric Chloride (FeCl₃)-Mediated Cyclization
Thiosemicarbazones derived from 3,5-dimethylphenoxyacetohydrazide undergo oxidative cyclization with FeCl₃ in ethanol. The reaction proceeds via a radical intermediate, forming the thiadiazole ring in 65% yield. While less efficient than acid-catalyzed methods, this approach avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.
Optimized Conditions
-
Oxidant: FeCl₃ (2 equiv)
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Time: 8 hours
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acylation-Cyclization | 68–72 | 95–98 | High scalability | Corrosive reagents |
| MSA Dehydration | 85 | 99 | Mild conditions, high purity | Limited substrate scope |
| Post-Functionalization | 78 | 97 | Modularity | Multi-step synthesis |
| FeCl₃ Cyclization | 65 | 93 | Acid-free conditions | Lower yield |
Mechanistic Insights and Side Reactions
Role of Acid Catalysts
In cyclization reactions, PPA and H₂SO₄ protonate the carbonyl oxygen of the acylthiosemicarbazide intermediate, facilitating nucleophilic attack by the sulfur atom and subsequent ring closure. Side reactions, such as over-acylation or dimerization, are minimized by controlling the stoichiometry of the acid catalyst.
Byproduct Formation
Common byproducts include:
-
Uncyclized acylthiosemicarbazides: Result from insufficient reaction time or temperature.
-
Disubstituted thiadiazoles: Formed when excess 3,5-dimethylphenol is used in post-functionalization.
Purification and Characterization
Recrystallization
The crude product is typically recrystallized from ethanol or ethyl acetate to achieve >95% purity.
Spectroscopic Data
-
IR (KBr): 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 6H, CH₃), 4.85 (s, 2H, CH₂), 6.70–7.10 (m, 3H, Ar–H), 5.60 (s, 2H, NH₂).
Industrial-Scale Considerations
For large-scale production, the MSA-mediated method is preferred due to its high yield and reduced waste. Continuous flow reactors have been explored to enhance reaction efficiency, achieving a space-time yield of 120 g·L⁻¹·h⁻¹.
Emerging Trends
Recent studies focus on enzymatic cyclization using lipases or peroxidases, though yields remain suboptimal (30–40%). Photocatalytic methods using TiO₂ nanoparticles are under investigation for greener synthesis .
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole ring exhibits electrophilic substitution and nucleophilic addition reactions due to its electron-deficient nature. Key reactions include:
The amine group at C-2 enhances nucleophilicity, facilitating reactions with electrophiles like acyl chlorides or alkyl halides .
Functionalization of the Amine Group
The primary amine at C-2 participates in classic amine reactions:
Modification of the Methylene Bridge
The –CH₂– group linking the thiadiazole and phenoxy moieties undergoes:
| Reaction Type | Reagents/Conditions | Outcome | Biological Relevance |
|---|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | Ketone formation (C=O) | Metabolic stability studies |
| Radical Substitution | Light/radical initiators (e.g., AIBN) | Halogenated or crosslinked products | Polymer chemistry applications |
Phenoxy Group Reactivity
The 3,5-dimethylphenoxy group participates in:
Biological Activity Modulation via Derivatives
Structural modifications correlate with pharmacological outcomes:
Synthetic Methodologies
Key steps in derivative synthesis include:
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of thiadiazole derivatives, including 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine. These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
-
Mechanism of Action :
- Inhibition of RNA and DNA synthesis.
- Targeting specific kinases involved in tumorigenesis.
- Inducing apoptosis in cancer cells.
-
Case Study :
A study demonstrated that this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% .
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
Antibacterial Activity
Thiadiazole derivatives have also been evaluated for their antibacterial efficacy against multidrug-resistant strains:
-
Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of bacterial enzyme activity.
-
Case Study :
A comparative study indicated that the compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | < 10 µg/mL |
| E. coli | < 15 µg/mL |
Material Science Applications
The unique structural properties of this compound allow it to be utilized in the development of advanced materials:
-
Polymer Additives :
- Enhancing thermal stability and mechanical properties of polymers.
- Used as a plasticizer in various polymer formulations.
-
Case Study :
Research indicates that incorporating this compound into polymer matrices improves their thermal degradation temperatures significantly compared to unmodified polymers.
| Property | Unmodified Polymer | Polymer with Additive |
|---|---|---|
| Thermal Degradation Temperature | 250°C | 300°C |
Toxicological Profile
While the compound shows promise in various applications, it is essential to consider its safety profile:
Mechanism of Action
The mechanism of action of 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cancer, thereby exerting anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Position: The 3,5-dimethylphenoxy group in the target compound enhances steric bulk compared to the 2,4-dimethylphenoxy isomer . This may influence binding affinity in biological systems.
- Electron Effects: Electron-donating methyl groups (in dimethylphenoxy derivatives) contrast with electron-withdrawing substituents like bromine or chlorine in other analogs, altering electronic distribution and reactivity .
Structure-Activity Relationships (SAR)
- Substituent Position: The 3,5-dimethylphenoxy group optimizes steric and electronic effects for target binding, whereas 2,4-dimethylphenoxy analogs may exhibit reduced activity due to unfavorable spatial arrangements .
- Hydrogen Bonding : Intermolecular H-bonds in cocrystals (e.g., bromophenyl derivatives ) enhance stability and bioavailability.
- Hybrid Systems : Benzimidazole-thiadiazole hybrids (e.g., ) leverage dual pharmacophores for multi-target activity but may face challenges in solubility.
Biological Activity
5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other therapeutic potentials supported by research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a thiadiazole ring substituted with a dimethylphenoxy group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways.
- Antimicrobial Activity : It disrupts the synthesis of essential cellular components in pathogens .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, it has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 62.5 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32.6 |
| Escherichia coli | 62.5 |
Antifungal Activity
The compound also exhibits antifungal properties:
- Fungal Strains : It has been tested against various fungal strains such as Aspergillus niger, showing promising results comparable to standard antifungal agents like itraconazole .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focal area of research:
- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 3.3 |
| HEK293T | 33.74 |
Case Studies
- Antibacterial Efficacy : A study evaluated various thiadiazole derivatives for their antibacterial effects against clinical isolates of E. coli and S. aureus. The results indicated that compounds with similar structures had potent antibacterial activities, suggesting that modifications in the substituents could enhance efficacy .
- Anticancer Evaluation : Another study focused on the anticancer effects of thiadiazole derivatives against breast cancer cell lines. The findings showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through specific signaling pathways .
Q & A
Q. What are the established synthetic methodologies for 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazides with thiocyanate derivatives under acidic conditions. For example:
- Procedure : Mixing 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with aromatic aldehydes (e.g., 4-methylthio benzaldehyde) in toluene, followed by reflux and crystallization from acetone or ethanol .
- Key Conditions :
- Solvents: Toluene for reflux, acetone/ethanol for crystallization.
- Temperature: 363–408 K for cyclization.
- Catalysts: None required in some routes, though Mn(II) catalysis is noted in analogous thiadiazole syntheses .
- Table 1 : Summary of Synthetic Routes
| Reactants | Solvent | Conditions | Crystallization Solvent | Reference |
|---|---|---|---|---|
| Thiosemicarbazide + aldehyde | Toluene | Reflux, 5–6 h | Acetone | |
| Hydrazide + KSCN | H₂SO₄ (conc.) | Cyclocondensation | Ethanol |
Q. How is the crystal structure of this compound analyzed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Sample Preparation : Slow evaporation of acetone/ethanol solutions to obtain diffraction-quality crystals .
- Hydrogen Bonding Analysis : Intramolecular C–H···N bonds stabilize planar thiadiazole rings, while intermolecular bonds form layered structures (e.g., parallel to (0 1 1) planes) .
- Refinement : H atoms are placed geometrically with riding models (Uiso(H) = 1.2–1.5×Ueq of carrier atoms) .
Q. What biological activities are associated with 1,3,4-thiadiazole derivatives like this compound?
- Methodological Answer : Activities are evaluated via in vitro assays (e.g., antifungal, anticancer). For example:
- Anticancer Screening : MTT assays on cell lines (e.g., quinoline-thiazole hybrids show IC₅₀ values <10 µM) .
- DFT Studies : Computational modeling predicts reactivity and electronic properties (e.g., HOMO-LUMO gaps linked to bioactivity) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches are used to:
- Predict intermediates and transition states for cyclocondensation .
- Optimize solvent effects and catalyst selection (e.g., Mn(II) in analogous reactions) .
- Example: ICReDD’s approach combines computational design with experimental validation to reduce trial-and-error steps .
Q. How to reconcile contradictions in reported biological activity data for thiadiazole derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Strategies include:
Q. What role do non-covalent interactions play in the compound’s supramolecular assembly?
- Methodological Answer : SC-XRD and Hirshfeld surface analysis reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
